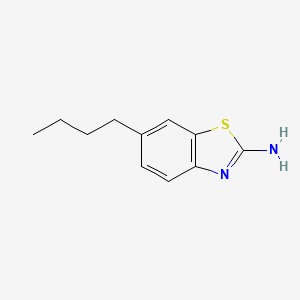

6-butyl-1,3-benzothiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-butyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S/c1-2-3-4-8-5-6-9-10(7-8)14-11(12)13-9/h5-7H,2-4H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFGBNISGCXRRGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=C(C=C1)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364537 | |

| Record name | 6-Butyl-benzothiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65948-20-1 | |

| Record name | 6-Butyl-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65948-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Butyl-benzothiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-butyl-1,3-benzothiazol-2-amine

Abstract

This guide provides a comprehensive, technically detailed protocol for the synthesis of 6-butyl-1,3-benzothiazol-2-amine, a molecule of interest within the broader class of 2-aminobenzothiazoles. This class of heterocyclic compounds is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] The described synthesis follows the classical and reliable Hugershoff reaction, involving the oxidative cyclization of 4-butylaniline with sodium thiocyanate using bromine in an acidic medium. This document offers an in-depth exploration of the reaction mechanism, a step-by-step experimental protocol, safety procedures, and expected outcomes, tailored for researchers and professionals in chemical synthesis and drug development.

Synthetic Strategy and Mechanistic Insights

The chosen synthetic route for this compound is the direct thiocyanation and subsequent cyclization of 4-butylaniline. This method is well-established for preparing 6-substituted 2-aminobenzothiazoles from their corresponding 4-substituted anilines.[1][2][3] The reaction is robust, proceeds in a single pot, and utilizes readily available starting materials.

Reaction Causality and Mechanism

The overall transformation is an electrophilic aromatic substitution followed by an intramolecular cyclization. The key steps are outlined below:

-

Generation of the Electrophile: In the presence of an acid (glacial acetic acid), sodium thiocyanate (NaSCN) reacts with bromine (Br₂) to form thiocyanogen, (SCN)₂, a potent electrophile. The bromine polarizes the S-C bond, making the sulfur atom electrophilic.

-

Electrophilic Aromatic Substitution: The starting material, 4-butylaniline, is an activated aromatic ring due to the electron-donating nature of the amino (-NH₂) group. The lone pair of electrons on the nitrogen increases the nucleophilicity of the ring, particularly at the ortho and para positions. Since the para position is blocked by the butyl group, the electrophilic thiocyanogen attacks one of the ortho positions (C2 or C6).[4][5][6]

-

Intramolecular Cyclization: The resulting intermediate, 2-amino-5-butyl-phenylthiocyanate, is unstable and readily undergoes intramolecular cyclization. The nitrogen of the amino group acts as a nucleophile, attacking the carbon atom of the thiocyanate group.

-

Tautomerization: The cyclized intermediate then tautomerizes to form the stable aromatic 2-aminobenzothiazole ring system.

This mechanistic pathway ensures high regioselectivity for the desired 6-butyl isomer.

Mechanistic Diagram

The following diagram illustrates the core transformation from reactants to the final product.

Caption: Reaction mechanism for the synthesis of this compound.

Materials and Instrumentation

Reagents and Chemicals

| Reagent | CAS Number | Molecular Wt. | Purity | Notes |

| 4-Butylaniline | [7][8][9][10] | 149.23 g/mol | >97% | Colorless to reddish liquid. |

| Sodium Thiocyanate | [11][12] | 81.07 g/mol | ≥99% | Hygroscopic solid; store in a desiccator. |

| Bromine | 7726-95-6 | 159.81 g/mol | ≥99.5% | Highly corrosive and toxic; handle in a fume hood. |

| Glacial Acetic Acid | 64-19-7 | 60.05 g/mol | ≥99.7% | Corrosive. |

| Sodium Hydroxide | 1310-73-2 | 40.00 g/mol | ≥97% | For neutralization (prepare a 10% w/v solution). |

| Ethanol | 64-17-5 | 46.07 g/mol | ≥95% | For recrystallization. |

Instrumentation

-

Three-neck round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Thermometer

-

Büchner funnel and filtration flask

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Recrystallization apparatus

-

Fume hood

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale. All operations involving bromine must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Synthesis Workflow

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reagent Preparation: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 4-butylaniline (1.49 g, 10 mmol) and sodium thiocyanate (1.78 g, 22 mmol, 2.2 eq) in 30 mL of glacial acetic acid.

-

Cooling: Place the flask in an ice-water bath and cool the stirring solution to between 0 °C and 5 °C.

-

Bromine Addition: In a separate container, carefully prepare a solution of bromine (1.60 g, 0.52 mL, 10 mmol, 1.0 eq) in 15 mL of glacial acetic acid. Transfer this solution to a dropping funnel.

-

Reaction Initiation: Add the bromine solution dropwise to the cooled aniline mixture over 30-45 minutes. It is critical to maintain the internal reaction temperature below 10 °C during the addition to minimize side reactions.[13] An initial color change is typically observed.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 10-12 hours.

-

Product Precipitation (Work-up): Pour the reaction mixture slowly into a beaker containing ~200 mL of crushed ice and water with vigorous stirring.

-

Neutralization: Carefully neutralize the acidic solution by slowly adding a 10% aqueous solution of sodium hydroxide (NaOH) until the pH is approximately 7-8. This will precipitate the crude product as a solid.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove any inorganic salts.

-

Purification: Purify the crude product by recrystallization. Transfer the solid to a flask and dissolve it in a minimal amount of hot ethanol (~95%). If the solution is colored, charcoal treatment can be performed. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield this compound.

Data and Expected Results

Reagent Quantities (10 mmol Scale)

| Reagent | M.W. ( g/mol ) | Amount (g) | Volume (mL) | Moles (mmol) | Equivalents |

| 4-Butylaniline | 149.23 | 1.49 | ~1.58 | 10 | 1.0 |

| Sodium Thiocyanate | 81.07 | 1.78 | - | 22 | 2.2 |

| Bromine | 159.81 | 1.60 | ~0.52 | 10 | 1.0 |

| Glacial Acetic Acid | 60.05 | - | 45 | - | Solvent |

-

Expected Yield: 65-80%

-

Appearance: Off-white to pale yellow crystalline solid.

-

Characterization: The structure of the final compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. Spectral data should be consistent with the proposed structure of this compound.[14]

Safety and Waste Disposal

This protocol involves hazardous materials and must be performed with strict adherence to safety guidelines.

-

Bromine (Br₂):

-

Hazards: Extremely toxic, corrosive, and a strong oxidizer.[15] Causes severe skin burns, eye damage, and is fatal if inhaled.[16]

-

Handling: Always handle liquid bromine and its solutions in a certified chemical fume hood.[15][17] Wear heavy-duty nitrile or neoprene gloves, chemical splash goggles, a face shield, and a lab coat.[15][17][18] Ensure containers are kept tightly sealed and stored away from combustible materials.[18][19]

-

Spills & Quenching: Have a quenching agent, such as a 1 M solution of sodium thiosulfate, readily available.[15][20] For spills, neutralize with sodium thiosulfate or cover with an inert absorbent like soda ash and collect for hazardous waste disposal.[20][21][22]

-

-

Sodium Thiocyanate (NaSCN):

-

Hazards: Harmful if swallowed, inhaled, or in contact with skin. Contact with acids liberates highly toxic hydrogen cyanide gas.[11]

-

Handling: Wear standard PPE. Avoid breathing dust. Store in a tightly sealed container in a dry place as it is hygroscopic.

-

-

Waste Disposal:

-

Neutralize any excess bromine in reaction vessels or on equipment with sodium thiosulfate solution before cleaning.[20]

-

Aqueous waste from the work-up should be neutralized before disposal.

-

Collect all halogenated organic waste, including the mother liquor from recrystallization, in a designated hazardous waste container for proper disposal according to institutional guidelines.[18][23]

-

Conclusion

The described protocol provides a reliable and well-documented method for the synthesis of this compound. By carefully controlling the reaction temperature during the addition of bromine and adhering to the outlined safety procedures, researchers can achieve good yields of the target compound. The self-validating nature of this protocol lies in the predictable precipitation of the product upon neutralization, which, after purification by recrystallization, can be definitively characterized by standard spectroscopic methods.

References

-

Handling liquid bromine and preparing bromine water. Royal Society of Chemistry. [Link]

-

SODIUM THIOCYANATE. Ataman Kimya. [Link]

-

Standard Operating Procedure: Bromine. Scribd. [Link]

-

Sodium thiocyanate. Wikipedia. [Link]

-

4-Butylaniline - CAS 104-13-2. Vinati Organics. [Link]

-

Standard Operating Procedure Bromine. University of Missouri. [Link]

-

Bromine in orgo lab SOP. Providence College Environmental Health and Safety. [Link]

-

Chamberland SOP Working with Bromine. University of Vermont. [Link]

-

STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Bromine. Central Washington University. [Link]

-

4-Butylaniline | CAS#:104-13-2. Chemsrc. [Link]

-

What is bromine and what are the safe disposal and recycling methods?. Ideal Response. [Link]

-

4-Butylaniline | 104-13-2. LookChem. [Link]

-

Bromine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

-

An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. MDPI. [Link]

-

Solid-Phase Synthesis of 2-Aminobenzothiazoles. NIH National Center for Biotechnology Information. [Link]

-

Mechanism of reaction between substituted aniline and potassium thiocyanate in presence of bromine and glacial acetic acid. Chemistry Stack Exchange. [Link]

-

Bromine Safety Handbook. Indian Chemical Council (ICC). [Link]

-

SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. ResearchGate. [Link]

-

Synthesis of biologically active derivatives of 2-aminobenzothiazole. NIH National Center for Biotechnology Information. [Link]

-

steps for the synthesis of 6-carboxylate 2-aminobenzothiazole derivative (A1-A6a-c). ResearchGate. [Link]

-

Bromine SOP: Safety Procedures for Chemistry Labs. Studylib. [Link]

-

Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. Tikrit Journal of Pure Science. [Link]

-

Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. NIH National Center for Biotechnology Information. [Link]

-

Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Publications. [Link]

-

Development of a procedure for preparing 2-nitro-4-thiocyanoaniline. Semantic Scholar. [Link]

Sources

- 1. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 4-Butylaniline - CAS 104-13-2 | Vinati Organics [vinatiorganics.com]

- 8. chemscene.com [chemscene.com]

- 9. 4-Butylaniline | CAS#:104-13-2 | Chemsrc [chemsrc.com]

- 10. 4-Butylaniline|lookchem [lookchem.com]

- 11. Sodium thiocyanate | 540-72-7 [chemicalbook.com]

- 12. scbt.com [scbt.com]

- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 14. researchgate.net [researchgate.net]

- 15. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]

- 16. ehs.providence.edu [ehs.providence.edu]

- 17. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 18. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 19. scribd.com [scribd.com]

- 20. chamberlandresearch.com [chamberlandresearch.com]

- 21. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]

- 22. nj.gov [nj.gov]

- 23. studylib.net [studylib.net]

An In-Depth Technical Guide to the Physicochemical Properties of 6-butyl-1,3-benzothiazol-2-amine

Abstract

This technical guide provides a comprehensive examination of the physicochemical properties of 6-butyl-1,3-benzothiazol-2-amine, a substituted aminobenzothiazole of interest in medicinal chemistry and drug discovery. Recognizing the limited availability of direct experimental data for this specific analog, this document establishes a robust scientific framework by leveraging extensive data from the parent compound, 2-aminobenzothiazole, and related derivatives. We will explore the anticipated impact of the 6-butyl substitution on key parameters such as solubility, lipophilicity, and thermal characteristics. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the precise determination of these properties, empowering researchers to conduct their own empirical investigations. The synthesis, spectroscopic characterization, and potential biological significance of this class of compounds are also discussed, providing a holistic resource for scientists engaged in the development of novel benzothiazole-based therapeutics.

Introduction: The Significance of the 2-Aminobenzothiazole Scaffold

The 2-aminobenzothiazole core is a privileged heterocyclic structure in the landscape of medicinal chemistry.[1] Its derivatives have garnered significant attention due to their diverse and potent biological activities, which span anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and pharmacokinetic profiles to optimize therapeutic efficacy. The introduction of a butyl group at the 6-position, as in this compound, is anticipated to modulate the molecule's lipophilicity, which can have profound effects on its absorption, distribution, metabolism, and excretion (ADME) properties. A thorough understanding of the fundamental physicochemical characteristics of this specific analog is therefore a critical prerequisite for its rational development as a potential drug candidate.

Predicted Physicochemical Properties of this compound

While specific experimental data for this compound is not extensively reported in the public domain, we can formulate well-grounded predictions based on the known properties of 2-aminobenzothiazole and the established principles of physical organic chemistry.

Table 1: Predicted Physicochemical Profile of this compound in Comparison to 2-aminobenzothiazole

| Property | 2-aminobenzothiazole (Parent Compound) | This compound (Predicted) | Rationale for Prediction |

| Molecular Formula | C₇H₆N₂S | C₁₁H₁₄N₂S | Addition of a C₄H₈ moiety. |

| Molecular Weight | 150.20 g/mol [2] | 206.31 g/mol | Calculated based on the molecular formula. |

| Melting Point (°C) | 132[2] | Lower than parent | The butyl group may disrupt crystal lattice packing, leading to a lower melting point. |

| Boiling Point (°C) | Not readily available | Higher than parent | Increased molecular weight and van der Waals forces will likely increase the boiling point. |

| Aqueous Solubility | Sparingly soluble in water[2] | Lower than parent | The nonpolar butyl group will significantly increase lipophilicity, reducing aqueous solubility. |

| logP (Octanol-Water Partition Coefficient) | ~2.0 (Calculated) | Higher than parent (~4.0, Calculated) | The addition of a butyl group substantially increases the lipophilicity of the molecule. |

| pKa (of the conjugate acid) | ~5.0-6.0 (Estimated for the 2-amino group) | Similar to parent | The 6-butyl group is electronically distant and should have a minimal inductive effect on the basicity of the 2-amino group. |

Experimental Protocols for Physicochemical Characterization

To facilitate the empirical determination of the properties of this compound, the following standardized protocols are provided.

Determination of Melting Point

The melting point is a fundamental indicator of a compound's purity and identity.

Methodology: Capillary Melting Point Apparatus

-

Sample Preparation: A small quantity of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a controlled rate, typically with a rapid ramp to near the expected melting point, followed by a slower ramp of 1-2 °C per minute.

-

Observation: The temperature at which the first liquid droplet is observed and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Determination of Aqueous Solubility (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a series of vials containing a known volume of purified water or relevant buffer solutions (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25 °C or 37 °C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is achieved.

-

Phase Separation: The resulting suspension is centrifuged at high speed to pellet the undissolved solid.

-

Quantification: A carefully withdrawn aliquot of the clear supernatant is appropriately diluted and the concentration of the dissolved compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of the Partition Coefficient (logP)

The octanol-water partition coefficient is a critical measure of a compound's lipophilicity.

Methodology: Shake-Flask Method

-

Solvent Preparation: 1-Octanol and water are mutually saturated by vigorous mixing followed by separation of the two phases.

-

Partitioning: A known amount of this compound is dissolved in a known volume of the saturated 1-octanol. A known volume of saturated water is then added.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for partitioning of the analyte between the two phases and then centrifuged to ensure complete phase separation.

-

Quantification: The concentration of the analyte in both the 1-octanol and aqueous phases is determined by a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Synthesis and Spectroscopic Characterization

The synthesis of 6-substituted-2-aminobenzothiazoles typically follows established synthetic routes.

General Synthesis of 6-substituted-2-aminobenzothiazoles

A common method involves the reaction of a p-substituted aniline with a thiocyanate salt in the presence of a halogen.[4]

Workflow for the Synthesis of this compound:

Caption: General synthetic workflow for this compound.

Spectroscopic Characterization

The structural elucidation of the synthesized compound is achieved through a combination of spectroscopic techniques.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information on the chemical environment and connectivity of protons. Expected signals would include aromatic protons on the benzothiazole ring, the amine protons, and the aliphatic protons of the butyl chain.

-

¹³C NMR: Reveals the carbon framework of the molecule. Distinct signals are expected for the aromatic carbons, the C2 carbon of the thiazole ring, and the carbons of the butyl group.

4.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present. Characteristic absorption bands would be expected for the N-H stretching of the primary amine, C=N stretching of the thiazole ring, and C-H stretching of the aromatic and aliphatic moieties.

4.2.3. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which aids in structural confirmation.

Workflow for Spectroscopic Analysis:

Caption: Workflow for the spectroscopic characterization of the target compound.

Potential Biological Activities and Applications

While the specific biological profile of this compound is not extensively documented, the 2-aminobenzothiazole scaffold is a well-established pharmacophore. Derivatives have shown promise as:

-

Anticancer Agents: By targeting various signaling pathways, including the PI3K/AKT/mTOR pathway.[2]

-

Antimicrobial Agents: Exhibiting activity against a range of bacteria and fungi.[5]

-

Anti-inflammatory Agents: Through mechanisms that may involve the inhibition of inflammatory mediators.

The introduction of a butyl group at the 6-position is likely to enhance the lipophilicity of the molecule, which could improve its ability to cross cell membranes and potentially enhance its biological activity. However, this may also impact its metabolic stability and toxicity profile, which would require further investigation.

Conclusion

This technical guide has provided a comprehensive overview of the anticipated physicochemical properties of this compound, grounded in the established knowledge of the 2-aminobenzothiazole class of compounds. By furnishing detailed experimental protocols for the determination of key parameters, this document serves as a valuable resource for researchers in medicinal chemistry and drug development. The provided information on synthesis, spectroscopic characterization, and potential biological activities offers a solid foundation for further investigation into this promising molecule. Empirical determination of the properties outlined herein is a critical next step in unlocking the full therapeutic potential of this compound.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28.

- Sigma-Aldrich. (2025).

- Reddy, R. S., et al. (2012). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 4(4), 1489-1494.

- Sigma-Aldrich. (2022).

- Bhat, A. R., & Belagali, S. L. (2014). Synthesis of Benzothiazole Schiff's Bases and screening for the Anti-Oxidant Activity. Journal of Chemical and Pharmaceutical Research, 6(7), 1934-1938.

- Sigma-Aldrich. (2024).

- Labbox. (2025).

- Thermo Fisher Scientific. (2024).

- MDPI. (2023). Chemistry of 2-(2′-Aminophenyl)

- Kumar, G., et al. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. International Journal of Scientific Research in Science and Technology, 11(5), 17-42.

- Saeed, A., Rafique, H., & Flörke, U. (2012). 6-Methoxy-1,3-benzothiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2173.

- Sridhar, S. K., Ramesh, A., & Saravanan, M. (2012). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 847-853.

- Amnerkar, N. D., et al. (2015). Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases. Journal of the Serbian Chemical Society, 80(5), 639-650.

- El-Sayed, N. F., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 15(1), 1-20.

-

Grokipedia. (n.d.). 2-Aminobenzothiazole. Retrieved from [Link]

- Al-Amiery, A. A., et al. (2023). Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. ACS Omega, 8(45), 42485–42496.

- Saeed, A., Rafique, H., & Flörke, U. (2012). 6-Methoxy-1,3-benzothiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2173.

- Naqvi, S. A. R., et al. (2018). Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. Oriental Journal of Chemistry, 34(6), 3134-3139.

- Al-Suwaidan, I. A., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8806.

-

American Elements. (n.d.). Benzothiazoles. Retrieved from [Link]

Sources

- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 2. grokipedia.com [grokipedia.com]

- 3. 6-Methoxy-1,3-benzothiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

Spectroscopic Elucidation of 6-butyl-1,3-benzothiazol-2-amine: A Predictive and Methodological Guide

Introduction

6-butyl-1,3-benzothiazol-2-amine is a member of the 2-aminobenzothiazole family, a class of heterocyclic compounds that holds significant interest in medicinal chemistry and drug development. The benzothiazole scaffold is a key pharmacophore found in a variety of biologically active molecules, exhibiting properties ranging from antimicrobial to anticancer and neuroprotective activities. Accurate structural characterization is the cornerstone of any research and development involving such compounds, ensuring purity, confirming identity, and providing the foundational data for structure-activity relationship (SAR) studies.

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the characterization of this compound. As direct experimental data for this specific molecule is not widely published, this guide employs a predictive approach, leveraging empirical data from closely related structural analogues, including 2-amino-6-methylbenzothiazole and 2-amino-6-chlorobenzothiazole.[1][2][3][4] This methodology not only offers a robust, scientifically-grounded prediction of the expected spectral data but also outlines the causality behind these predictions and the experimental protocols required to validate them.

Molecular Structure and Spectroscopic Rationale

The structural features of this compound dictate its spectroscopic signature. The molecule is composed of a bicyclic benzothiazole core, an amino group at the 2-position, and a butyl substituent at the 6-position. Each spectroscopic technique probes different aspects of this structure:

-

NMR Spectroscopy will reveal the chemical environment of each proton and carbon atom, confirming the connectivity and substitution pattern.

-

IR Spectroscopy will identify the key functional groups, such as the primary amine (N-H bonds) and the aromatic and heterocyclic ring systems (C=N, C=C bonds).

-

Mass Spectrometry will determine the molecular weight and provide insight into the molecule's fragmentation pattern, further confirming its structure.

dot graph { layout=neato; node [shape=plaintext]; edge [style=bold]; mol [label="

|

| This compound |

"]; } Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential. The predicted chemical shifts are based on data from 2-amino-6-methylbenzothiazole and standard substituent effects of an alkyl chain on a benzene ring.[2]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the exocyclic amine protons, and the protons of the butyl chain.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~7.50 | s | 1H | H-7 | The butyl group at C-6 removes ortho-coupling, resulting in a singlet for the isolated H-7 proton. |

| ~7.35 | d | 1H | H-4 | Doublet due to ortho-coupling with H-5. |

| ~7.10 | d | 1H | H-5 | Doublet due to ortho-coupling with H-4. Its chemical shift is influenced by the para-amino group. |

| ~7.00 | br s | 2H | -NH₂ | Primary amine protons typically appear as a broad singlet and are D₂O exchangeable. |

| ~2.60 | t | 2H | -CH₂-Ar | Triplet for the methylene group attached to the aromatic ring, coupled to the adjacent CH₂ group. |

| ~1.60 | m | 2H | -CH₂-CH₂Ar | Multiplet for the second methylene group of the butyl chain. |

| ~1.35 | m | 2H | -CH₂-CH₃ | Multiplet for the third methylene group of the butyl chain. |

| ~0.90 | t | 3H | -CH₃ | Triplet for the terminal methyl group of the butyl chain. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on all unique carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |

| ~166.0 | C-2 | Carbon of the C=N bond, attached to the amino group, is highly deshielded. |

| ~149.0 | C-7a | Quaternary carbon at the ring junction. |

| ~135.0 | C-6 | Aromatic carbon bearing the butyl substituent. |

| ~131.0 | C-4a | Quaternary carbon at the ring junction. |

| ~127.0 | C-5 | Aromatic CH carbon. |

| ~121.0 | C-4 | Aromatic CH carbon. |

| ~118.0 | C-7 | Aromatic CH carbon. |

| ~34.5 | -CH₂-Ar | Carbon of the methylene group attached to the aromatic ring. |

| ~33.0 | -CH₂-CH₂Ar | Second carbon of the butyl chain. |

| ~21.5 | -CH₂-CH₃ | Third carbon of the butyl chain. |

| ~13.8 | -CH₃ | Terminal methyl carbon of the butyl chain. |

Experimental Protocol: NMR Spectroscopy

A robust and reproducible protocol is critical for acquiring high-quality NMR data.

-

Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference for chemical shifts (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: A higher sample concentration and a longer acquisition time (more scans) are generally required due to the low natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the spectrum to singlets for each carbon.

dot graph G { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: A standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is predicted to show characteristic absorption bands for its amine and aromatic components.

Table 3: Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3250 | Medium, Doublet | N-H Asymmetric & Symmetric Stretching (Primary Amine) |

| 3050 - 3000 | Medium to Weak | Aromatic C-H Stretching |

| 2955 - 2850 | Strong | Aliphatic C-H Stretching (Butyl Group) |

| ~1630 | Strong | C=N Stretching (Thiazole Ring) |

| ~1550 | Medium | N-H Bending (Amine) |

| 1600, 1480 | Medium to Strong | C=C Stretching (Aromatic Ring) |

| ~820 | Strong | C-H Out-of-Plane Bending (Aromatic) |

Experimental Protocol: FT-IR Spectroscopy

The Attenuated Total Reflectance (ATR) technique is a common and convenient method for solid samples.

-

Background Spectrum: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Spectrum Acquisition: Record the sample spectrum, typically over a range of 4000–400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through analysis of its fragmentation patterns.

Predicted Mass Spectrum Data

-

Molecular Formula: C₁₁H₁₄N₂S

-

Exact Mass: 206.09 Da

-

Molecular Ion Peak [M]⁺: m/z 206

The primary fragmentation is expected to involve the butyl chain. Benzylic cleavage (cleavage of the bond between the first and second carbons of the butyl chain) is a highly favorable fragmentation pathway for alkyl-substituted aromatic compounds.

Table 4: Predicted Key Fragments in EI-MS

| Predicted m/z | Assignment | Rationale |

| 206 | [M]⁺ | Molecular Ion |

| 191 | [M - CH₃]⁺ | Loss of a methyl radical from the end of the butyl chain. |

| 163 | [M - C₃H₇]⁺ | Benzylic cleavage, loss of a propyl radical. This is expected to be a major fragment ion. |

| 150 | [M - C₄H₈]⁺ | Loss of butene via McLafferty rearrangement. |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion, or more commonly, as the effluent from a Gas Chromatography (GC) or Liquid Chromatography (LC) system.

-

Ionization: For GC-MS, Electron Impact (EI) is the standard ionization technique, which typically induces significant fragmentation. For LC-MS, Electrospray Ionization (ESI) is common and often results in a prominent protonated molecular ion [M+H]⁺ at m/z 207.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole or Time-of-Flight).

-

Detection: A detector records the abundance of each ion, which is plotted against its m/z value to generate the mass spectrum.

dot graph G { rankdir=LR; node [shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; edge [color="#34A853"];

} Caption: Predicted primary fragmentation pathway for this compound in EI-MS.

Conclusion

This technical guide provides a predictive yet comprehensive spectroscopic profile of this compound. By synthesizing data from closely related analogues, we have established a reliable set of expected NMR, IR, and MS data. The detailed protocols and workflows described herein offer a validated system for researchers, scientists, and drug development professionals to acquire and interpret their own experimental data. This foundational knowledge is crucial for ensuring compound identity and purity, and for advancing the development of new therapeutics based on the versatile 2-aminobenzothiazole scaffold.

References

-

PubChem. (n.d.). 2-Amino-6-methylbenzothiazole. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 2-Amino-6-chlorobenzothiazole. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

- Saeed, A., Shaheen, F., & Flörke, U. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Journal of the Serbian Chemical Society, 77(1), 1-10.

-

Cheméo. (n.d.). 2-Amino-6-chlorobenzothiazole. Retrieved from [Link]

- Alias, M. F., & Seewan, A. N. (2020). Synthesis, Spectral Study, Theoretical Treatment and Biological Activity of Some Transition Metal Complexes with 2-Amino Acetic Acid-6-Chloro Benzothiazole.

- Kumar, D., et al. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. International Research Journal of Pharmacy, 7(4), 58-62.

- The Royal Society of Chemistry. (2010).

- Al-Ostath, O., et al. (2023).

- Der Pharma Chemica. (2016). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity.

- Al-Ostath, O., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PubMed Central.

-

SpectraBase. (n.d.). 2-Amino-6-methyl-benzothiazole. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

solubility of 6-butyl-1,3-benzothiazol-2-amine in organic solvents

An In-Depth Technical Guide to the Solubility of 6-butyl-1,3-benzothiazol-2-amine in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of drug development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property that dictates its journey from a laboratory curiosity to a viable therapeutic agent. It directly influences bioavailability, formulation strategies, and ultimately, clinical efficacy. The molecule this compound, a member of the versatile benzothiazole class of compounds, presents a unique case study.[1][2] The benzothiazole scaffold is prevalent in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2][3] This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound in various organic solvents. We will move beyond mere data reporting to explain the causal relationships between molecular structure, solvent properties, and solubility, empowering researchers to make informed decisions in their experimental designs.

Physicochemical Profile and Theoretical Solubility Considerations

A predictive understanding of solubility begins with a thorough analysis of the solute's molecular structure. This compound (C₁₁H₁₄N₂S) possesses distinct structural features that govern its interaction with different solvents.[4]

-

The Benzothiazole Core: This fused aromatic ring system is inherently nonpolar and hydrophobic, suggesting a preference for nonpolar solvents.[2]

-

The 2-Amino Group: The primary amine (-NH₂) introduces polarity and the capacity for hydrogen bonding, both as a donor (N-H) and an acceptor (the lone pair on the nitrogen). This feature suggests potential solubility in polar protic solvents.

-

The 6-Butyl Group: The C4 alkyl chain significantly enhances the molecule's lipophilicity ("fat-loving" nature). This nonpolar tail will dominate interactions in nonpolar environments.

The guiding principle of "like dissolves like" provides a foundational framework for our predictions.[5][6] We can anticipate that the large, nonpolar character imparted by the butyl group and benzene ring will lead to favorable solubility in nonpolar or moderately polar aprotic solvents. Conversely, while the amino group provides a site for interaction with polar protic solvents like alcohols, the overall lipophilicity of the molecule may limit its solubility in highly polar solvents. An analysis of the closely related 6-propyl-1,3-benzothiazol-2-amine suggests that while aqueous solubility is low, it is soluble in organic solvents like ethanol and DMSO.[7] We can extrapolate a similar, likely more pronounced, behavior for the more lipophilic butyl derivative.

Quantitative Solubility Profile (Experimental Data Template)

While extensive public data for this specific molecule is scarce, a systematic experimental approach is necessary.[7] The following table is presented as a template for researchers to populate with their empirically determined data. It is structured to facilitate a comparative analysis across a spectrum of solvent polarities.

| Solvent | Solvent Type | Polarity Index | Temperature (°C) | Observed Solubility (mg/mL) | Notes |

| Hexane | Nonpolar Aprotic | 0.1 | 25 | Experimental Value | |

| Toluene | Nonpolar Aprotic | 2.4 | 25 | Experimental Value | |

| Diethyl Ether | Polar Aprotic | 2.8 | 25 | Experimental Value | |

| Ethyl Acetate | Polar Aprotic | 4.4 | 25 | Experimental Value | |

| Acetone | Polar Aprotic | 5.1 | 25 | Experimental Value | |

| 1-Butanol | Polar Protic | 4.0 | 25 | Experimental Value | |

| Ethanol | Polar Protic | 4.3 | 25 | Experimental Value | |

| Methanol | Polar Protic | 5.1 | 25 | Experimental Value | |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 25 | Experimental Value | |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 25 | Experimental Value |

Experimental Protocol: Equilibrium Shake-Flask Method

To ensure the generation of reliable and reproducible data, the equilibrium shake-flask method is the gold standard for solubility determination.[8] This protocol is a self-validating system, designed to achieve a true thermodynamic equilibrium between the dissolved and undissolved solute.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (solid, >98% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology

Part A: Sample Preparation and Equilibration

-

Aliquot Solvent: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to a series of scintillation vials. Prepare at least three replicates for each solvent to ensure statistical validity.

-

Add Excess Solute: Add an excess amount of solid this compound to each vial. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to guarantee that the solution is saturated.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation speed.

-

Causality Insight: Continuous agitation for an extended period (typically 24-48 hours) is necessary to overcome kinetic barriers and allow the system to reach thermodynamic equilibrium. The rate of dissolution must equal the rate of precipitation.[9]

-

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to stand at the same constant temperature for at least 2 hours. This allows the excess solid to settle.[9] For finer separation, centrifuge the vials at a controlled temperature to pellet the undissolved solid.[9]

-

Trustworthiness Check: This step is crucial to prevent undissolved microparticles from being carried over during sampling, which would artificially inflate the measured solubility.

-

Part B: Sampling and Analysis

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a pipette. Do not disturb the solid pellet at the bottom of the vial.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial.

-

Causality Insight: Filtration provides a final, definitive removal of any suspended solid particles, ensuring that only the dissolved compound is analyzed.

-

-

Dilution: Dilute the filtered sample with a suitable solvent (typically the mobile phase used for HPLC) to a concentration that falls within the linear range of the pre-established calibration curve.[9] The dilution factor must be recorded precisely.

-

HPLC Analysis: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Trustworthiness Check: A validated analytical method with a proper calibration curve is non-negotiable for accurate quantification. The method should be specific for the analyte and demonstrate linearity, accuracy, and precision.

-

-

Calculation: Calculate the original solubility in the solvent using the measured concentration and the dilution factor.

-

Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]

-

Visualization of Experimental Workflow

The following diagram outlines the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for the Equilibrium Shake-Flask Solubility Determination Method.

Conclusion

This guide has detailed a robust, scientifically-grounded framework for determining the solubility of this compound. By integrating theoretical predictions based on molecular structure with a rigorous experimental protocol, researchers can generate high-quality, reliable data. This information is not merely an academic exercise; it is a critical dataset that informs every subsequent stage of the drug development pipeline, from preclinical formulation to clinical trial design. Adherence to these self-validating methodologies ensures the integrity of the data and accelerates the path to discovery.

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? ResearchGate. [Link]

-

Williamson, K. L., & Masters, K. M. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. University of Massachusetts. [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

MDPI. (2018). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. [Link]

-

Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

ResearchGate. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. ResearchGate. [Link]

-

PubMed. (2020). Determination of benzotriazole and benzothiazole derivatives in marketed fish by double-vortex-ultrasonic assisted matrix solid-phase dispersion and ultrahigh-performance liquid chromatography-high resolution mass spectrometry. [Link]

-

Grokipedia. (n.d.). 2-Aminobenzothiazole. [Link]

-

Wikipedia. (n.d.). Benzothiazole. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzothiazole - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. This compound | C11H14N2S | CID 1589210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.ws [chem.ws]

- 6. m.youtube.com [m.youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 6-butyl-1,3-benzothiazol-2-amine: Synthesis, Properties, and Therapeutic Potential

This technical guide provides a comprehensive overview of 6-butyl-1,3-benzothiazol-2-amine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document delves into its chemical identity, synthesis, physicochemical properties, and explores its potential as a pharmacologically active agent.

Introduction to the 2-Aminobenzothiazole Scaffold

The 2-aminobenzothiazole core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active molecules.[1] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3] The nature and position of substituents on the benzothiazole ring system play a crucial role in modulating the biological activity and pharmacokinetic properties of these compounds. The introduction of an alkyl group, such as a butyl chain at the 6-position, is a common strategy to enhance lipophilicity, which can influence cell membrane permeability and interaction with biological targets.

Part 1: Core Chemical Identity

CAS Number and Molecular Weight

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄N₂S | PubChem[4] |

| Molecular Weight | 206.31 g/mol | PubChem[4] |

| IUPAC Name | This compound | PubChem[4] |

Note: The absence of a dedicated CAS number may indicate that this specific compound is not widely commercialized or has been synthesized for research purposes without being registered.

Structural Representation

The chemical structure of this compound consists of a benzene ring fused to a thiazole ring, with a butyl group attached to the 6-position of the benzene ring and an amino group at the 2-position of the thiazole ring.

Caption: 2D structure of this compound.

Part 2: Synthesis and Characterization

Synthetic Strategy

The synthesis of 6-substituted 2-aminobenzothiazoles is well-established in the literature. A common and effective method involves the reaction of a corresponding 4-substituted aniline with a thiocyanate salt in the presence of a halogen, typically bromine, in an acidic medium like glacial acetic acid.[5][6] This reaction proceeds through the formation of a thiourea intermediate, which then undergoes oxidative cyclization to yield the benzothiazole ring system.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol (Representative)

The following is a representative protocol for the synthesis of 6-substituted 2-aminobenzothiazoles, adapted for the preparation of this compound.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, dissolve 4-butylaniline (1 equivalent) in glacial acetic acid.

-

Thiocyanate Addition: To the stirred solution, add potassium thiocyanate (2.2 equivalents).

-

Bromination: Cool the mixture in an ice bath to below 10°C. Slowly add a solution of bromine (1 equivalent) in glacial acetic acid from the dropping funnel, ensuring the temperature does not exceed 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Pour the reaction mixture into crushed ice and neutralize with a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) to precipitate the crude product.

-

Purification: Filter the crude solid, wash with water, and dry. The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.

Physicochemical Properties (Predicted)

Specific experimental data for the physicochemical properties of this compound are not widely published. However, based on the properties of related 2-aminobenzothiazole derivatives, the following characteristics can be predicted:

| Property | Predicted Value/Characteristic | Rationale |

| Appearance | Off-white to pale yellow solid | Typical for 2-aminobenzothiazole derivatives. |

| Melting Point | Expected to be in the range of 100-150 °C | The parent 2-aminobenzothiazole has a melting point of 126-129 °C. The butyl group may slightly alter this. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and chloroform. | The lipophilic butyl group and aromatic core decrease aqueous solubility, while the amino group can be protonated in acidic conditions to increase solubility.[7] |

| pKa | Estimated to be in the range of 4-6 | The 2-amino group is basic. |

Spectroscopic Characterization (Expected Data)

The structure of the synthesized this compound would be confirmed using standard spectroscopic techniques. Below are the expected spectral characteristics based on the analysis of similar compounds.[8][9]

-

¹H NMR (in CDCl₃ or DMSO-d₆):

-

Aromatic protons on the benzothiazole ring would appear as multiplets or doublets in the range of δ 7.0-8.0 ppm.

-

The protons of the amino group (-NH₂) would likely appear as a broad singlet.

-

The protons of the butyl group would show characteristic signals: a triplet for the terminal methyl group (CH₃) around δ 0.9 ppm, and multiplets for the methylene groups (CH₂) between δ 1.3 and 2.6 ppm.

-

-

¹³C NMR (in CDCl₃ or DMSO-d₆):

-

The carbon of the C=N bond in the thiazole ring would appear downfield, typically around δ 160-170 ppm.

-

Aromatic carbons would resonate in the range of δ 110-155 ppm.

-

The carbons of the butyl chain would appear in the upfield region, typically between δ 13 and 35 ppm.

-

-

Infrared (IR) Spectroscopy (KBr pellet or ATR):

-

N-H stretching vibrations of the primary amine would be observed as two bands in the region of 3300-3500 cm⁻¹.

-

C-H stretching of the aromatic ring and the butyl group would appear around 2850-3100 cm⁻¹.

-

C=N stretching of the thiazole ring would be visible around 1600-1650 cm⁻¹.

-

C-S stretching vibrations are typically weaker and appear in the fingerprint region.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight of the compound (206.31).

-

Fragmentation patterns would likely involve the loss of the butyl chain or other characteristic fragments of the benzothiazole ring.

-

Part 3: Applications in Drug Development

The 2-aminobenzothiazole scaffold is a versatile platform for the development of novel therapeutic agents targeting a wide range of diseases.

Potential Therapeutic Areas

Derivatives of 2-aminobenzothiazole have shown promise in several therapeutic areas:

-

Anticancer Activity: Many 2-aminobenzothiazole derivatives have been reported to exhibit potent anticancer activity through various mechanisms, including the inhibition of protein kinases such as EGFR, and targeting signaling pathways like PI3K/AKT/mTOR.[3][10] The introduction of a lipophilic butyl group at the 6-position could enhance the compound's ability to penetrate cancer cell membranes and interact with intracellular targets.

-

Antimicrobial and Antifungal Activity: The benzothiazole nucleus is present in numerous compounds with significant antimicrobial and antifungal properties.[11] These compounds can act by inhibiting essential microbial enzymes or disrupting cell wall synthesis.

-

Anti-inflammatory and Analgesic Effects: Certain 2-aminobenzothiazole derivatives have demonstrated anti-inflammatory and analgesic properties, potentially by inhibiting enzymes involved in the inflammatory cascade.[1]

-

Neuroprotective and Anticonvulsant Activity: The parent compound, Riluzole (a 2-aminobenzothiazole derivative), is used in the treatment of amyotrophic lateral sclerosis (ALS), highlighting the potential of this scaffold in treating neurodegenerative diseases. Other derivatives have shown anticonvulsant activity.[2]

-

Antidiabetic Potential: Some 2-aminobenzothiazole derivatives have been investigated for their antidiabetic properties, showing potential as aldose reductase inhibitors.[12]

Caption: Potential therapeutic applications of the 2-aminobenzothiazole scaffold.

Rationale for the 6-butyl Substitution

The inclusion of a butyl group at the 6-position is a strategic medicinal chemistry modification. The butyl group increases the lipophilicity of the molecule, which can lead to:

-

Enhanced Membrane Permeability: Improved ability to cross cell membranes and the blood-brain barrier.

-

Increased Binding Affinity: The alkyl chain can engage in hydrophobic interactions with the binding pockets of target proteins, potentially increasing potency.

-

Modified Pharmacokinetic Profile: Changes in absorption, distribution, metabolism, and excretion (ADME) properties.

Part 4: Safety and Handling

General Safety Precautions

While specific toxicity data for this compound is not available, compounds of this class should be handled with care in a laboratory setting. General safety precautions include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[13][14]

-

Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[15]

-

Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse thoroughly with water.[15]

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[16]

Toxicology Profile (General for 2-Aminobenzothiazoles)

The toxicological properties of 2-aminobenzothiazole derivatives can vary depending on the nature and position of the substituents. Some derivatives may cause skin and eye irritation.[15] It is recommended to consult the Safety Data Sheet (SDS) for closely related compounds for more detailed information.

Conclusion

This compound is a promising derivative of the pharmacologically significant 2-aminobenzothiazole scaffold. While specific experimental data for this compound is limited, its synthesis is feasible through established methods, and its physicochemical properties can be reasonably predicted. The presence of the 6-butyl substituent is expected to confer increased lipophilicity, potentially enhancing its biological activity and modulating its pharmacokinetic profile. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its therapeutic potential in areas such as oncology, infectious diseases, and neuropharmacology. This technical guide serves as a foundational resource for scientists and researchers embarking on the investigation of this and related compounds.

References

- Juber, A. K., Hamed, A. S., & Khalil, A. (2021). Physico-chemical properties of Novel 2-Aminobenzothiazole Derivatives.

- Georganics. (2012).

- Al-Ogaidi, I. A. M. (2024). Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against.

- Reddy, D. R. S., et al. (2012). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica.

- Fisher Scientific. (2025).

- Kopteva, T. A., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds.

- Sigma-Aldrich. (2022).

- Merck Millipore. (n.d.). 2-Aminobenzothiazole. Merck.

- Jebur, A. K., et al. (2021). Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole -6- carboxylate derivatives. Eurasian Journal of Analytical Chemistry.

- Sigma-Aldrich. (n.d.). 2-Aminobenzothiazole.

- Salih, O. M., et al. (2024).

- Al-Amiery, A. A., et al. (2012). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole.

- Malipeddi, H., et al. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES.

- Pérez-González, M. Z., et al. (2025).

- Early, J. V., et al. (2023). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Microbiology Spectrum.

- Das, A., et al. (2004). Discovery of 2-amino-heteroaryl-benzothiazole-6-anilides as potent p56(lck) inhibitors. Bioorganic & Medicinal Chemistry Letters.

- Early, J. V., et al. (2023). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Microbiology Spectrum.

- Kh, H., et al. (2019). Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity.

- Zubenko, A. A., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds.

- PubChem. (n.d.). This compound.

- Chemsrc. (2025). 6-Nitrobenzo[d]thiazol-2-amine.

- Singh, A., et al. (2025). Structural optimization of 6 substituted 2-Aminobenzothiazole derivatives as antifungal agents.

- Early, J. V., et al. (2023). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Microbiology Spectrum.

- Zubenko, A. A., et al. (2023).

- Pharmaffiliates. (n.d.). 2-Amino-6-nitrobenzothiazole.

- BenchChem. (2025). Spectroscopic data (NMR, IR, MS) of 2-aminobenzothiazole.

- Alias, M. F., & Seewan, A. N. (2020). Synthesis, Spectral Study, Theoretical Treatment and Biological Activity of Some Transition Metal Complexes with 2-Amino Acetic Acid-6-Chloro Benzothiazole.

- Grokipedia. (n.d.). 2-Aminobenzothiazole.

- BLD Pharm. (n.d.). Benzo[d]thiazol-2-amine.

-

Bunce, R. A., et al. (2016). 6-Nitro-4H-benzo[d][5][17]thiazin-2-amine. Molbank.

Sources

- 1. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C11H14N2S | CID 1589210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. grokipedia.com [grokipedia.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis | bioRxiv [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. georganics.sk [georganics.sk]

- 14. fishersci.com [fishersci.com]

- 15. geneseo.edu [geneseo.edu]

- 16. merckmillipore.com [merckmillipore.com]

- 17. researchgate.net [researchgate.net]

The Pharmacological Potential of 2-Amino-6-butylbenzothiazole: A Technical Guide for Drug Discovery Professionals

Introduction: The Benzothiazole Scaffold as a Privileged Structure in Medicinal Chemistry

The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] This unique heterocyclic structure imparts a range of physicochemical properties that allow for diverse interactions with biological targets. Consequently, benzothiazole derivatives have garnered significant attention in drug discovery, leading to a wide array of compounds with demonstrated therapeutic potential.[3][4] These derivatives have been extensively investigated and have shown a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, neuroprotective, and antidiabetic effects.[1][5]

This technical guide focuses on the potential biological activities of a specific derivative, 2-amino-6-butylbenzothiazole . While direct and extensive research on this particular molecule is emerging, this document will synthesize the known biological activities of the 2-aminobenzothiazole core, explore the influence of substitutions at the 6-position, and thereby provide a well-grounded perspective on the probable therapeutic applications of 2-amino-6-butylbenzothiazole for researchers and drug development professionals.

Anticipated Biological Activities of 2-Amino-6-butylbenzothiazole

Based on the extensive literature on analogous compounds, 2-amino-6-butylbenzothiazole is predicted to exhibit a range of biological activities. The primary areas of interest for this molecule include anticancer, antimicrobial, and neuroprotective effects.

Anticancer Potential: A Promising Avenue

The 2-aminobenzothiazole scaffold is a recurring motif in the design of novel anticancer agents.[6] Derivatives of this core structure have been shown to exert their antitumor effects through various mechanisms of action.

Mechanism of Action:

2-aminobenzothiazole derivatives have been reported to inhibit a variety of protein kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[6] Furthermore, some derivatives have demonstrated the ability to induce apoptosis in cancer cells and inhibit DNA topoisomerase, an enzyme crucial for DNA replication.[6] The substitution at the 6-position of the benzothiazole ring has been shown to be a critical determinant of cytotoxic activity.[7]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A fundamental experiment to evaluate the anticancer potential of 2-amino-6-butylbenzothiazole is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.

Step-by-Step Methodology:

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: A stock solution of 2-amino-6-butylbenzothiazole is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these dilutions.

-

Incubation: The treated plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After incubation, the media is removed, and MTT solution is added to each well. The plates are then incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each concentration of the compound. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Data Presentation:

| Compound | Cell Line | IC50 (µM) |

| 2-amino-6-butylbenzothiazole | MCF-7 | Hypothetical Value |

| Doxorubicin (Control) | MCF-7 | Reference Value |

| 2-amino-6-butylbenzothiazole | A549 | Hypothetical Value |

| Cisplatin (Control) | A549 | Reference Value |

This table presents a template for reporting hypothetical data from an in vitro cytotoxicity assay.

Logical Workflow for Anticancer Evaluation:

Caption: Workflow for anticancer drug discovery.

Antimicrobial Activity: Combating Pathogens

Benzothiazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[8] The 2-aminobenzothiazole moiety is a key pharmacophore in many compounds with antimicrobial properties.

Mechanism of Action:

The precise mechanisms of antimicrobial action for many benzothiazole derivatives are still under investigation. However, it is believed that they may interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or nucleic acid replication. The lipophilicity introduced by the butyl group at the 6-position could potentially enhance the compound's ability to penetrate microbial cell membranes.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

Step-by-Step Methodology:

-

Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to a standardized cell density.

-

Compound Preparation: A stock solution of 2-amino-6-butylbenzothiazole is prepared and serially diluted in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine if the compound is bactericidal/fungicidal or bacteriostatic/fungistatic, aliquots from the wells with no visible growth are plated onto agar plates. The MBC/MFC is the lowest concentration that results in a significant reduction in the number of colony-forming units (CFUs).

Data Presentation:

| Compound | Microorganism | MIC (µg/mL) | MBC (µg/mL) |

| 2-amino-6-butylbenzothiazole | Staphylococcus aureus | Hypothetical Value | Hypothetical Value |

| Vancomycin (Control) | Staphylococcus aureus | Reference Value | Reference Value |

| 2-amino-6-butylbenzothiazole | Escherichia coli | Hypothetical Value | Hypothetical Value |

| Ciprofloxacin (Control) | Escherichia coli | Reference Value | Reference Value |

This table provides a template for presenting hypothetical antimicrobial activity data.

Neuroprotective Effects: A Potential Therapeutic for Neurodegenerative Diseases

Certain benzothiazole derivatives have shown promise as neuroprotective agents, with potential applications in the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's disease.[1][9] Riluzole, a 2-aminobenzothiazole derivative, is an approved drug for amyotrophic lateral sclerosis (ALS).[1]

Mechanism of Action:

The neuroprotective effects of benzothiazoles are often attributed to their ability to modulate various pathways involved in neuronal cell death. These can include inhibition of monoamine oxidase B (MAO-B), which is involved in the breakdown of neurotransmitters, and protection against oxidative stress.[10][11] The structural features of 2-amino-6-butylbenzothiazole may allow it to interact with targets within the central nervous system.

Experimental Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells

The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model to study neurotoxicity and neuroprotection.

Step-by-Step Methodology:

-

Cell Culture and Differentiation: SH-SY5Y cells are cultured and often differentiated into a more neuron-like phenotype using agents like retinoic acid.

-

Induction of Neurotoxicity: Neuronal cell death is induced using a neurotoxin, such as 6-hydroxydopamine (6-OHDA) or MPP+, which are commonly used to model Parkinson's disease.

-

Compound Treatment: Differentiated cells are pre-treated with various concentrations of 2-amino-6-butylbenzothiazole for a specific duration before the addition of the neurotoxin.

-

Cell Viability Assessment: After treatment with the neurotoxin, cell viability is assessed using methods like the MTT assay or by measuring lactate dehydrogenase (LDH) release, which is an indicator of cell death.

-

Measurement of Reactive Oxygen Species (ROS): To investigate the antioxidant potential, intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCF-DA).

Signaling Pathway in Neuroprotection:

Caption: Potential neuroprotective signaling pathways.

Conclusion and Future Directions

While the direct biological data for 2-amino-6-butylbenzothiazole is limited, the extensive research on the 2-aminobenzothiazole scaffold provides a strong rationale for its investigation as a potential therapeutic agent. The butyl substitution at the 6-position is likely to influence its pharmacokinetic and pharmacodynamic properties, potentially enhancing its potency and selectivity for various biological targets.